2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzothieno[3,2-d]pyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary target of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators in inflammation and other physiological processes .
Mode of Action
2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the step involving the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme . By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The pharmacokinetic properties of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine, including its absorption, distribution, metabolism, and excretion (ADME), are currently not available in the literature. These properties would determine the compound’s bioavailability and overall effectiveness.
Result of Action
The inhibition of COX-2 by 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, as prostaglandins are key mediators in inflammatory processes .
Action Environment
The action, efficacy, and stability of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual’s body (such as age, sex, genetic factors, and health status).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the use of di-2-pyridyl thionocarbonate (DPT) as a key reagent, which substitutes thiophosgene, a highly toxic agent . The cyclization reaction of benzo-thiosemicarbazide derivatives is performed through Wamhoff methods, which are known for their efficiency and environmental advantages .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as reducing isolation and purification steps, minimizing waste, and using less toxic reagents, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxopyrimidines: These compounds also contain sulfur and nitrogen in their structure and have diverse biological activities.
Uniqueness
2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its benzylsulfanyl and cyclohexyl groups contribute to its potency and selectivity as a COX-2 inhibitor .
Properties
IUPAC Name |
2-benzylsulfanyl-N-cyclohexyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S2/c1-3-9-16(10-4-1)15-27-23-25-20-18-13-7-8-14-19(18)28-21(20)22(26-23)24-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMTOZLQCOVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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